

What is the chemical structure of Ibuprofen Impurity F?

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Compound of Interest

Compound Name: *Ibuprofen Impurity F (Standard)*

Cat. No.: *B129742*

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An In-Depth Technical Guide to Ibuprofen Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibuprofen Impurity F, a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical structure, physicochemical properties, and analytical methodologies for its detection and quantification. Additionally, it outlines the context of its formation within the synthesis of ibuprofen.

Chemical Identity and Structure

Ibuprofen Impurity F is chemically identified as 3-[4-(2-Methylpropyl)phenyl]propanoic acid.^{[1][2][3][4][5][6]} It is a structural isomer of ibuprofen, differing in the position of the methyl group on the propanoic acid side chain. While ibuprofen is α -methyl-substituted, Impurity F has the methyl group on the phenyl ring's side chain, resulting in a propanoic acid moiety directly attached to the phenyl ring.

The definitive chemical structure of Ibuprofen Impurity F is presented below:

Chemical Structure:

A 2D representation of the molecular structure of Ibuprofen Impurity F.

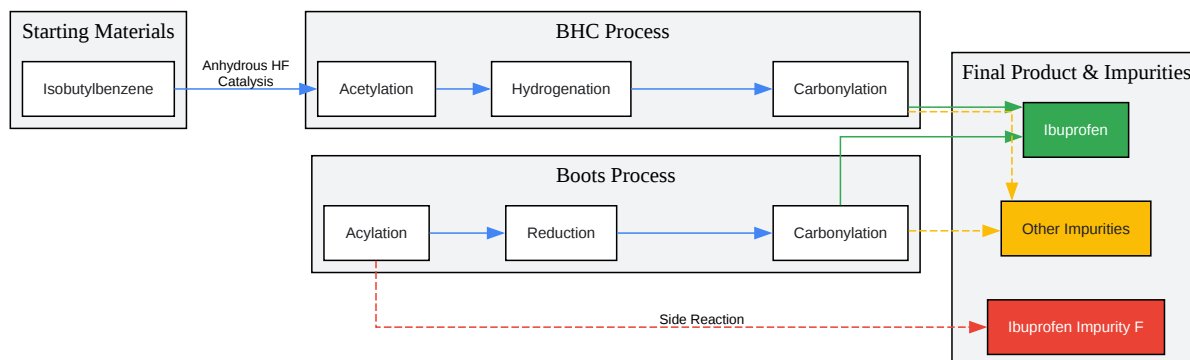
Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for Ibuprofen Impurity F is provided in the table below for easy reference and comparison.

Parameter	Value	Reference(s)
IUPAC Name	3-[4-(2-methylpropyl)phenyl]propanoic acid	[1][2][7][8][9]
Synonyms	3-(4-Isobutylphenyl)propanoic acid, 4-(2-Methylpropyl)benzenepropanoic acid, 3-(p-Isobutylphenyl)propionic Acid	[2][3][5]
CAS Number	65322-85-2	[1][2][3][4][6]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[1][3][4]
Molecular Weight	206.29 g/mol	[3][4]
Appearance	Off-White to Pale Beige Solid	
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	
Storage Temperature	-20°C	[3]

Context of Formation: Ibuprofen Synthesis

Ibuprofen Impurity F is a known process-related impurity that can arise during the synthesis of ibuprofen. The specific synthetic route employed significantly influences the impurity profile of the final active pharmaceutical ingredient (API). The diagram below illustrates a simplified logical workflow of the common industrial syntheses of ibuprofen, highlighting the potential for impurity formation.



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A logical workflow of the main industrial syntheses of Ibuprofen and the formation of impurities.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of Ibuprofen Impurity F are crucial for ensuring the quality and safety of ibuprofen drug products. The European Pharmacopoeia specifies gas chromatography for its determination, while HPLC methods have also been developed.

Gas Chromatography (GC) Method

The following protocol is a representative GC method for the analysis of Ibuprofen Impurity F.

Parameter	Description
Column	ZB-WAXetr capillary column (25 m x 0.53 mm, 2 µm film thickness)
Carrier Gas	Helium
Flow Rate	5 mL/min
Injector Temperature	200°C
Detector	Flame Ionization Detector (FID)
Detector Temperature	250°C
Derivatization	Required prior to analysis

Note: The specific derivatization procedure is not detailed in the referenced literature but is a necessary step for GC analysis of this carboxylic acid.

High-Performance Liquid Chromatography (HPLC) Method

A novel reversed-phase HPLC method has been developed for the quantification of Ibuprofen Impurity F, offering an alternative to GC.

Parameter	Description
Column	Zr-CARB column (150 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile : Phosphate buffer (pH 3.5, 25 mM) (38:62, v/v)
Flow Rate	1.2 mL/min
Column Temperature	80°C
Detector	Fluorescence Detector
Excitation Wavelength	220 nm
Emission Wavelength	285 nm

Spectroscopic Data

While commercially available reference standards of Ibuprofen Impurity F are accompanied by detailed analytical data, including ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, publicly accessible spectra are limited. The characterization data provided by suppliers confirms the structure. For research and validation purposes, it is recommended to acquire a certified reference standard and perform spectroscopic analysis in-house.

Conclusion

Ibuprofen Impurity F is a critical process-related impurity in the manufacture of ibuprofen. A thorough understanding of its chemical properties, formation pathways, and analytical determination is essential for drug development professionals to ensure the quality, safety, and efficacy of ibuprofen-containing pharmaceuticals. The analytical methods outlined in this guide provide robust procedures for the monitoring and control of this impurity.

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